Velnacrine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Velnacrine fumarate is a chemical compound known for its potent cholinesterase inhibitory properties. It is a derivative of acridine and has been primarily developed for its potential therapeutic effects in treating Alzheimer’s disease. The compound enhances cholinergic functions, which are crucial for cognitive processes such as learning and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of velnacrine fumarate involves multiple steps, starting with the preparation of the acridine nucleus. The process typically includes the cyclization of appropriate precursors under controlled conditions. The fumarate salt is then formed by reacting the base compound with fumaric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as crystallization and purification to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Velnacrine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the acridine nucleus, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the acridine structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the acridine ring .
Scientific Research Applications
Chemistry: Used as a model compound for studying cholinesterase inhibition and related biochemical pathways.
Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Developed as a therapeutic agent for Alzheimer’s disease, showing promise in improving cognitive functions in preclinical and clinical studies.
Industry: Utilized in the development of diagnostic tools and assays for cholinesterase activity.
Mechanism of Action
The primary mechanism of action of velnacrine fumarate involves the inhibition of cholinesterase enzymes. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which is crucial for cognitive functions. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
Tacrine: Another acridine derivative with cholinesterase inhibitory properties.
Donepezil: A non-acridine cholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: A carbamate derivative that inhibits both acetylcholinesterase and butyrylcholinesterase.
Uniqueness of Velnacrine Fumarate: this compound stands out due to its specific structural modifications, which enhance its potency and selectivity as a cholinesterase inhibitor. Its fumarate salt form also improves its pharmacokinetic properties, making it a more effective therapeutic agent .
Properties
CAS No. |
333408-28-9 |
---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
NEEKVKZFYBQFGT-WLHGVMLRSA-N |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.